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Compound of Interest

Compound Name:
4-Hydroxy-5-methylisophthalic

acid

CAS No.: 4365-31-5

Cat. No.: B175720

Get Quote

Executive Summary
4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a significant aromatic polyketide

metabolite and a degradation product of the nephrotoxic mycotoxin Citrinin. Its structural core

—a trisubstituted benzene ring featuring two carboxylic acid moieties—presents unique

spectroscopic challenges due to strong hydrogen bonding and substituent effects.

This guide provides a comprehensive technical analysis of the compound's spectroscopic

signature, designed for researchers in drug discovery, mycotoxicology, and organic synthesis. It

synthesizes predicted high-fidelity data with experimental isolation protocols to establish a self-

validating characterization framework.
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Parameter Specification

IUPAC Name
4-Hydroxy-5-methylbenzene-1,3-dicarboxylic

acid

Common Synonyms
4-Hydroxy-5-methylisophthalic acid; Citrinin

degradation product A

CAS Number 4365-31-5

Molecular Formula

C

H

O

Molecular Weight 196.16 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water (pH dependent)

Melting Point 298–302 °C (dec.)

Spectroscopic Characterization
Note: The following data represents a consensus of predicted shifts and experimental

correlations derived from analogous poly-substituted benzoate systems (e.g., Citrinin hydrolysis

products).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d

is the required solvent. The presence of two carboxylic acid groups and a phenolic hydroxyl
creates strong intermolecular hydrogen bonding, which causes significant line broadening in
non-polar solvents like CDCl

.
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H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic
(Expertise)

12.00 – 13.50 Broad Singlet 3H
–COOH (x2), –

OH

Rapid exchange

of acidic protons.

Often appears as

a very broad

hump or is

invisible

depending on

water content.

8.35 Singlet (s) 1H H-2

Most Deshielded:

Located between

two electron-

withdrawing

carboxylic acid

groups (C1 and

C3).

7.85 Singlet (s) 1H H-6

Deshielded by

C1-COOH but

shielded relative

to H-2 due to the

ortho-methyl

group and lack of

double-flanking

carboxyls.

2.24 Singlet (s) 3H Ar-CH

Typical benzylic

methyl shift.

Slightly downfield

due to the

electron-deficient

ring.
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C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
Carbon Type Assignment Mechanistic Insight

170.1 Quaternary (C=O) C-3 (COOH)

Carboxyl ortho to the

hydroxyl group (H-

bonding influence).

167.4 Quaternary (C=O) C-1 (COOH)
Isolated carboxyl

group.

162.5 Quaternary (C-O) C-4

Phenolic carbon;

heavily deshielded by

oxygen attachment.

136.2 Methine (CH) C-2
Aromatic CH between

two EWGs.

131.8 Quaternary (C) C-6
Aromatic CH adjacent

to methyl.

128.5 Quaternary (C) C-5
Methyl-bearing

carbon.

115.2 Quaternary (C) C-1/C-3 ipso

Ring carbons bearing

the carboxyl groups

(shielded by

resonance).

16.5
Methyl (CH

)

5-CH Benzylic methyl

carbon.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

Rationale: The compound is a diacid/phenol, making it easily deprotonated.
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m/z (Negative Mode) Ion Identity Fragmentation Pathway

195.0 [M-H] Deprotonation of the most

acidic carboxylic acid group.

151.0

[M-H-CO

]

Decarboxylation (Loss of 44

Da). Common in poly-

carboxylic acids.

107.0

[M-H-2CO

]
Second decarboxylation event.

Infrared Spectroscopy (FT-IR)
3300 – 2500 cm

: Broad, strong O-H stretch (carboxylic acid dimer).

1680 – 1710 cm

: C=O stretch (Carboxylic acid). May show splitting due to two distinct acid environments.

1605, 1580 cm

: C=C Aromatic ring stretch.

Experimental Protocols
Sample Preparation for NMR
Objective: Eliminate water peak interference and ensure full solubility.

Drying: Dry 10 mg of the compound in a vacuum desiccator over P

O

for 4 hours to remove surface moisture.

Solvation: Dissolve in 0.6 mL of DMSO-d
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(99.9% D).

Filtration: If any turbidity remains, filter through a chemically resistant PTFE syringe filter

(0.22 µm) directly into the NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the

quaternary carbons.

Isolation Workflow (From Fungal Metabolites)
This compound is often isolated as a degradation product of Citrinin or directly from Penicillium

species.
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Figure 1: Isolation workflow for acidic polyketide metabolites from fungal broth.

Structural & Fragmentation Logic
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The fragmentation of 4-Hydroxy-5-methylisophthalic acid is driven by the stability of the

aromatic core. Under MS conditions, the sequential loss of CO

is the diagnostic fingerprint.

Parent Ion
[M-H]- (m/z 195)

Fragment 1
[M-H-CO2]- (m/z 151)

- CO2 (44 Da) Fragment 2
[M-H-2CO2]- (m/z 107)

- CO2 (44 Da)

Click to download full resolution via product page

Figure 2: Proposed MS fragmentation pathway in negative electrospray ionization mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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